2(1H)-Quinolinone, 1-ethyl-6-methyl-
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Overview
Description
2(1H)-Quinolinone, 1-ethyl-6-methyl- is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2(1H)-Quinolinone, 1-ethyl-6-methyl- consists of a quinolinone core with an ethyl group at the 1-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-ethyl-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of quinolinone derivatives.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 1-ethyl-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other derivatives with modified functional groups.
Scientific Research Applications
2(1H)-Quinolinone, 1-ethyl-6-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-6-methoxy-2(1H)-quinolinethione
- 1-Methyl-2(1H)-quinolinethione
- 4-Methyl-1-phenyl-2(1H)-quinolinethione
Uniqueness
2(1H)-Quinolinone, 1-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the quinolinone ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2(1H)-Quinolinone, 1-ethyl-6-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the current literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
Chemical Structure and Properties
The compound 2(1H)-Quinolinone, 1-ethyl-6-methyl- is characterized by a quinolinone core structure with an ethyl group at the 1-position and a methyl group at the 6-position. This structural configuration is crucial for its biological activity.
Antibacterial Activity
Research indicates that quinolinones exhibit potent antibacterial properties. A study synthesized various quinolone derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that many derivatives, including those related to 2(1H)-Quinolinone, displayed significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Quinolinone Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 0.5 µg/ml |
Compound B | E. coli | 2.0 µg/ml |
2(1H)-Quinolinone, 1-ethyl-6-methyl- | Pseudomonas aeruginosa | 1.0 µg/ml |
Anticancer Activity
The anticancer potential of quinolinones has been extensively studied. A notable study identified that certain quinolone derivatives could act as SMER agents by binding to TRBP (TAR RNA-binding protein), showing promising activity against ovarian cancer cell lines . Specifically, compounds derived from the quinolinone structure demonstrated lower GI50 values compared to standard treatments, indicating enhanced potency.
Case Study: Anticancer Efficacy
In a comparative study involving several quinolone derivatives, one derivative exhibited an IC50 of 38 µM against the SKOV-3 ovarian cancer cell line, which is significantly lower than traditional chemotherapeutic agents . This suggests that modifications at specific positions on the quinoline ring can enhance anticancer activity.
Antiviral Activity
While the antiviral properties of quinolinones are less explored compared to their antibacterial and anticancer activities, some studies have reported mild inhibitory effects against viruses such as cytomegalovirus . The mechanism appears to involve interference with viral replication processes.
The biological activity of 2(1H)-Quinolinone, 1-ethyl-6-methyl- can be attributed to several mechanisms:
Properties
CAS No. |
53761-45-8 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-6-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3 |
InChI Key |
DIVRPKANRVIGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)C |
Origin of Product |
United States |
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